molecular formula C16H14FN3O B2785909 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 730950-14-8

2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2785909
CAS RN: 730950-14-8
M. Wt: 283.306
InChI Key: FSHGADSNHAWCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound with a variety of applications in scientific research. It is a colorless, odorless, crystalline solid which is soluble in water and organic solvents. This compound is also known as 4-Fluorobenzamide and is used as an intermediate in the synthesis of various organic compounds. In addition, it is used as a reagent in the synthesis of pharmaceuticals and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a variety of reactions. However, this compound is not stable in air and should be stored in an airtight container. In addition, it should be handled with care as it is a strong oxidizing agent and can cause skin irritation.

Future Directions

2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide has many potential applications in the field of scientific research. Some potential future directions include the development of new fluorescent probes and imaging agents for biomedical applications, the development of new pharmaceuticals and other compounds, and the use of this compound as a reagent in the synthesis of organic compounds. In addition, this compound could be used in the development of new catalysts for the synthesis of organic compounds, and as a reagent in the synthesis of new materials.

Synthesis Methods

2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide can be synthesized using the following method. First, a solution of 4-fluorobenzaldehyde (4-FBA) in acetic acid is reacted with anhydrous sodium acetate at a temperature of 70-90°C. The reaction produces 4-fluorobenzyl acetate (4-FBAC) as a by-product. The 4-FBAC is then reacted with 1,3-diaminobenzene in the presence of a basic catalyst. This reaction produces this compound as the final product.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide is used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. In addition, it is used in the synthesis of fluorescent probes and imaging agents for use in biomedical applications.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)10-18-16(21)9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGADSNHAWCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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